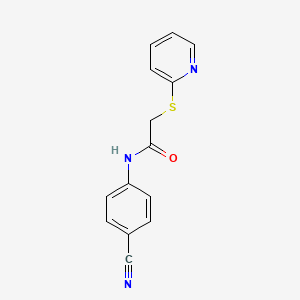

![molecular formula C13H8N2OS4 B5524355 5-(2-thienylmethylene)-3-[(2-thienylmethylene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5524355.png)

5-(2-thienylmethylene)-3-[(2-thienylmethylene)amino]-2-thioxo-1,3-thiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiazolidinone derivatives typically involves the condensation of appropriate thiols, aldehydes, and amides or amines. A specific method for the synthesis of "5-(2-thienylmethylene)-3-[(2-thienylmethylene)amino]-2-thioxo-1,3-thiazolidin-4-one" might include Knoevenagel condensation and subsequent cyclization reactions. These syntheses often employ microwave-assisted methods for efficiency (Behbehani & Ibrahim, 2012).

Molecular Structure Analysis

Thiazolidinone derivatives display a variety of molecular structures due to the flexibility in substituting different groups at various positions on the thiazolidinone core. Studies on molecular structure often involve X-ray crystallography, revealing details like hydrogen bonding, molecular geometry, and tautomerism (Gzella et al., 2014). These structural analyses are crucial for understanding the compound's chemical behavior and interaction capabilities.

Chemical Reactions and Properties

Thiazolidinone derivatives participate in various chemical reactions, including nucleophilic addition, cycloaddition, and condensation reactions. These reactions are pivotal for synthesizing novel compounds with potential biological activities. For example, the reaction of thiazolidinones with thiols and amines can lead to a range of structurally diverse derivatives with varied properties (Nagase, 1974).

Physical Properties Analysis

The physical properties of thiazolidinone derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure. These properties are essential for determining the compound's applicability in different solvents and formulations. The presence of different substituents can significantly alter these physical characteristics.

Chemical Properties Analysis

The chemical properties of "5-(2-thienylmethylene)-3-[(2-thienylmethylene)amino]-2-thioxo-1,3-thiazolidin-4-one" include its reactivity with various chemical agents, stability under different conditions, and potential to undergo tautomerism. These properties are crucial for its chemical behavior and potential use in chemical syntheses and pharmaceutical applications. The compound's ability to form hydrogen bonds and interact with biological targets can be inferred from its chemical structure and substituents (Gzella et al., 2014).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

A study proposed synthetic methods for creating derivatives of 5-aminomethylene-2-thioxothiazolidine-4-one, showcasing their potential as promising reagents for chemical transformations and pharmacological screening. The synthesized compounds demonstrated in vitro antitripanosomal, antimicrobial, and antitumor activities, highlighting their potential as antitripanosomal and antimicrobial agents (Derkach et al., 2017).

Antibacterial and Antifungal Activities

Another study synthesized a series of substituted 5-(aminomethylene)thiazolidine-2,4-diones from drug-like molecules bearing a 2° amine functionality. These compounds exhibited antibacterial activity, particularly those with pyridine or piperazine moieties, showing good to excellent antibacterial activity. Some compounds also demonstrated good antifungal activity, although none showed high cytotoxic activity (Mohanty et al., 2015).

Anticancer and Antiangiogenic Effects

In another study, novel thioxothiazolidin-4-one derivatives were synthesized and evaluated for their anticancer and antiangiogenic effects against transplantable mouse tumors. The compounds significantly reduced tumor volume, cell number, and increased the lifespan of tumor-bearing mice. They also suppressed tumor-induced endothelial proliferation, indicating their potential as candidates for anticancer therapy with the ability to inhibit tumor angiogenesis and tumor cell proliferation (Chandrappa et al., 2010).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(5Z)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-3-[(E)-thiophen-2-ylmethylideneamino]-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2OS4/c16-12-11(7-9-3-1-5-18-9)20-13(17)15(12)14-8-10-4-2-6-19-10/h1-8H/b11-7-,14-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GISPPIWGLBYBBJ-WIFBXHMDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)N=CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C\2/C(=O)N(C(=S)S2)/N=C/C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2OS4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-{[3-(4-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5524272.png)

![2-({1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}oxy)pyrimidine](/img/structure/B5524280.png)

![1-[(dimethylamino)sulfonyl]-N-{3-[(4-methylphenyl)thio]propyl}-3-piperidinecarboxamide](/img/structure/B5524285.png)

![(3S*,4R*)-4-(2-methylphenyl)-1-[(2-oxopiperidin-1-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5524296.png)

![N-[4-(4-methyl-1-piperazinyl)benzyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5524302.png)

![(2S)-(2,3-difluorophenyl){[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid](/img/structure/B5524306.png)

![N-[4-(cyanomethyl)phenyl]-3-phenylpropanamide](/img/structure/B5524323.png)

![4,4-dimethyl-8-propyl-4,5-dihydroisoxazolo[5,4-e][1,2]benzisoxazol-3-ol](/img/structure/B5524338.png)

![[(2-chlorobenzoyl)amino]methyl 4-chlorobenzoate](/img/structure/B5524345.png)

![2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5524350.png)

![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5524359.png)